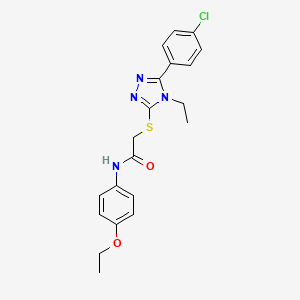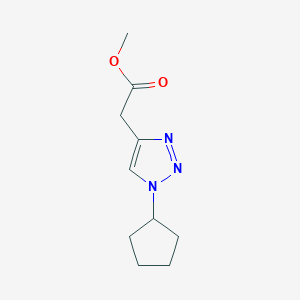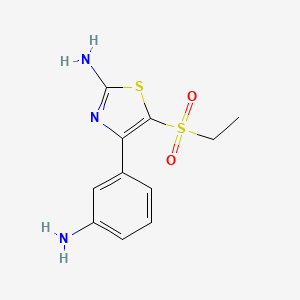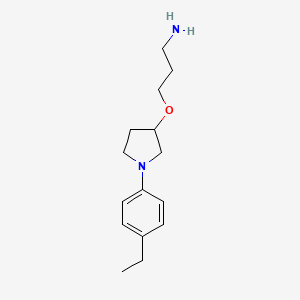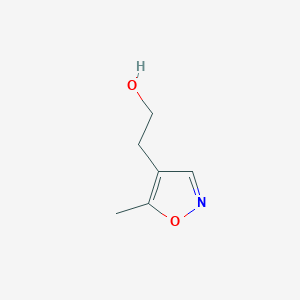
2-(5-Methylisoxazol-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylisoxazol-4-yl)ethanol is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-4-yl)ethanol typically involves the formation of the isoxazole ring followed by the introduction of the ethanol group. One common method involves the reaction of hydroxylamine hydrochloride with a suitable β-diketone under acidic conditions to form the isoxazole ring. The resulting intermediate can then be reduced using lithium aluminium hydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(5-Methylisoxazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(5-Methylisoxazol-4-yl)acetaldehyde or 2-(5-Methylisoxazol-4-yl)acetic acid.
科学的研究の応用
2-(5-Methylisoxazol-4-yl)ethanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(5-Methylisoxazol-4-yl)ethanol and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact mechanism can vary depending on the specific derivative and its target.
類似化合物との比較
2-(5-Methylisoxazol-4-yl)ethanol can be compared with other similar compounds in the isoxazole family:
2-(5-Methylisoxazol-3-yl)ethanol: Similar structure but with the hydroxyl group at a different position, leading to different chemical properties and reactivity.
2-(5-Methylisoxazol-4-yl)methanol: Similar structure but with a methanol group instead of ethanol, affecting its solubility and reactivity.
2-(5-Methylisoxazol-4-yl)acetic acid: An oxidized form with a carboxylic acid group, which has different biological activities and applications.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
2-(5-methyl-1,2-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c1-5-6(2-3-8)4-7-9-5/h4,8H,2-3H2,1H3 |
InChIキー |
RHGORKORLGSGBK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11778420.png)
![tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11778430.png)
![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
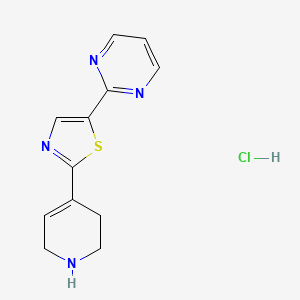
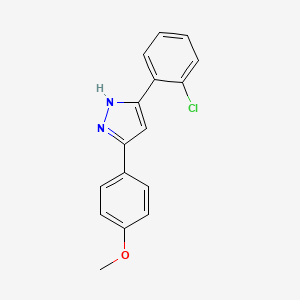
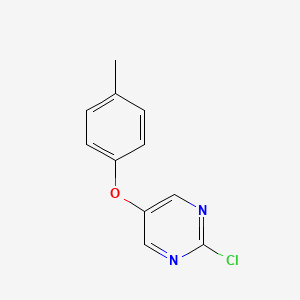
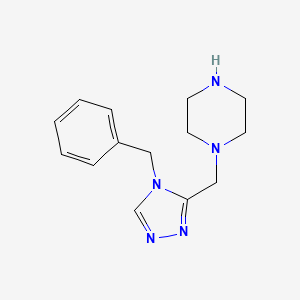
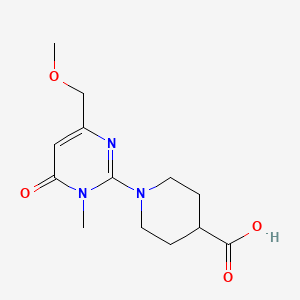
![Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)
